molecular formula C6H14CoO4 B1496583 Cobalt(2+);2-methoxyethanolate

Cobalt(2+);2-methoxyethanolate

Cat. No.: B1496583
M. Wt: 209.11 g/mol
InChI Key: BFBNUELICQBJBC-UHFFFAOYSA-N
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Description

Cobalt(2+);2-methoxyethanolate is a coordination compound where cobalt in the +2 oxidation state is complexed with 2-methoxyethanolate ligands. Metal alkoxides are typically utilized in catalysis, sol-gel synthesis, and as precursors for metal oxide nanomaterials . Cobalt(II) complexes, such as cobalt phthalocyanines, are known for their redox activity and applications in electrocatalysis and sensing .

Properties

Molecular Formula

C6H14CoO4

Molecular Weight

209.11 g/mol

IUPAC Name

cobalt(2+);2-methoxyethanolate

InChI

InChI=1S/2C3H7O2.Co/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2

InChI Key

BFBNUELICQBJBC-UHFFFAOYSA-N

Canonical SMILES

COCC[O-].COCC[O-].[Co+2]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Calcium 2-Methoxyethanolate

  • Molecular Formula: C₆H₁₄CaO₄ (Calcium 2-methoxyethanolate) vs. C₃H₇CoO₃ (hypothetical formula for Cobalt(2+);2-methoxyethanolate, assuming a 1:2 metal-ligand ratio).
  • Applications: Calcium 2-methoxyethanolate is used in organic synthesis and as a base catalyst. Its cobalt analog may exhibit similar reactivity but with enhanced redox activity due to Co²⁺’s electronic configuration .
  • Stability : Alkaline earth metal alkoxides (e.g., calcium) are generally more hydrolytically stable than transition metal alkoxides, which often require anhydrous conditions .

Cobalt Phthalocyanine Derivatives

  • Structure : Cobalt tetra-sulphonated phthalocyanines (CoTSPc1, CoTSPc2, CoTSPc3) feature a cobalt center coordinated to a macrocyclic ligand, enabling strong π-π interactions and electrochemical stability .
  • Functionality: Unlike 2-methoxyethanolate complexes, phthalocyanines exhibit intense absorption in the visible spectrum, making them suitable for photochemical applications. This compound may lack this property due to simpler ligand geometry.

Cadmium Oxalate (CdC₂O₄)

  • Coordination Environment: Cd²⁺ in cadmium oxalate adopts a six-coordinate geometry with oxalate ligands, contrasting with the likely tetrahedral or octahedral coordination in cobalt 2-methoxyethanolate.
  • Toxicity : Cadmium compounds are highly toxic, whereas cobalt(II) complexes are comparatively less hazardous but still require careful handling .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula EINECS/CAS Key Applications Stability Notes
Calcium 2-methoxyethanolate C₆H₁₄CaO₄ 299-556-7 / 93892-70-7 Catalysis, nanomaterials Hydrolyzes slowly in moisture
Cobalt phthalocyanine (CoTSPc1) C₃₂H₁₆CoN₈O₁₂S₄ Not reported Electrocatalysis, sensors Stable in acidic/alkaline media
Cadmium oxalate CdC₂O₄ 212-408-8 / 814-89-1 Laboratory reagent Decomposes at ~300°C

Research Findings and Gaps

  • Synthesis Challenges: Transition metal alkoxides like this compound are often air-sensitive, complicating their isolation and characterization. Calcium analogs are easier to handle due to lower reactivity .
  • Electrochemical Behavior: Cobalt phthalocyanines demonstrate reversible Co²⁺/Co³⁺ redox transitions, suggesting that cobalt 2-methoxyethanolate may also serve in redox catalysis, though its ligand environment would influence overpotential and efficiency .
  • Toxicity Data: Cadmium oxalate’s toxicity is well-documented, but cobalt 2-methoxyethanolate’s safety profile remains unstudied, necessitating caution in industrial applications .

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